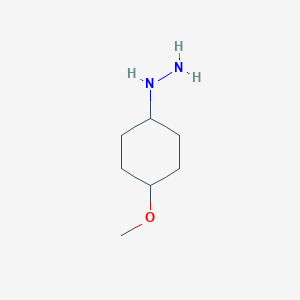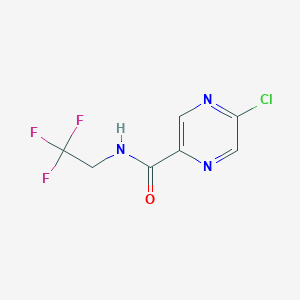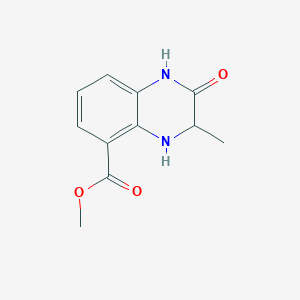![molecular formula C5H4F3NO2 B1434838 [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol CAS No. 1803583-98-3](/img/structure/B1434838.png)
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Vue d'ensemble
Description
“[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” is a chemical compound with the molecular formula C5H4F3NO2 and a molecular weight of 167.09 . It is a derivative of oxazole, a heterocyclic compound that contains an oxygen atom and a nitrogen atom in a five-membered ring . The trifluoromethyl group (-CF3) is a key entity in drug development, due to its strong lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” consists of a five-membered oxazole ring with a trifluoromethyl group attached to the second carbon atom and a methanol group attached to the fifth carbon atom .Physical And Chemical Properties Analysis
“[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” is a white to yellow solid . More specific physical and chemical properties were not found in the available literature.Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
Catalysis in Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) describes a new ligand formed by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand, when complexed with CuCl, acts as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition, notable for its low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of C3-Symmetric Ligands : Etayo et al. (2016) discuss tris(1,2,3-triazol-4-yl)methanols and derivatives as valuable C3-symmetric ligands for metal-mediated reactions. These ligands are constructed modularly through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes (Etayo, Ayats, & Pericàs, 2016).
Organic Synthesis
Synthesis of Oxazolidines : Gonçalves et al. (2015) explored the reaction between racemic erythro [(R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol] and 2-formyl-5-nitrothiene, yielding diastereoisomers of oxazolidines. This study provides insights into the stereochemistry and mechanism of these reactions (Gonçalves, de Souza, Wardell, & Wardell, 2015).
Anticancer and Antimicrobial Agents : Research by Katariya, Vennapu, & Shah (2021) investigated the synthesis of novel biologically potent compounds with oxazole, pyrazoline, and pyridine moieties. These compounds showed promising anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic medium. The study combined experimental and computational chemistry methods (Ma, Qi, He, Tang, & Lu, 2017).
Molecular Dynamics
- Impact of Methanol on Lipid Dynamics : A study by Nguyen et al. (2019) revealed that methanol significantly affects lipid dynamics. It was found to accelerate flip-flop and transfer kinetics in lipid bilayers, highlighting its influence in studies of transmembrane proteins and biomembranes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Orientations Futures
The trifluoromethyl group and the 1,3-oxazole core are widely used in drug discovery. Over 80 drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one trifluoromethyl group, and 5 drugs contain a 1,3-oxazole or benzoxazole moiety . Therefore, “[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol” and its derivatives may have potential applications in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
[2-(trifluoromethyl)-1,3-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLHBNUDXHETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






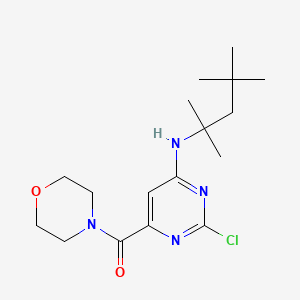
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)
![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)
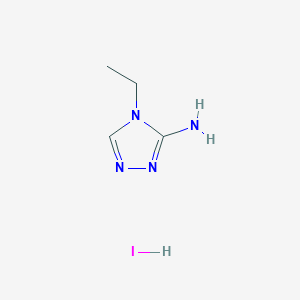
![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1434768.png)
